1-cyclopropylhexan-1-amine hydrochloride
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Overview
Description
1-Cyclopropylhexan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClN. It is a derivative of hexan-1-amine, where a cyclopropyl group is attached to the first carbon of the hexane chain.
Preparation Methods
The synthesis of 1-cyclopropylhexan-1-amine hydrochloride can be achieved through several routes. One common method involves the Curtius degradation of the corresponding carboxylic acid. This process includes the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal decomposition to form an isocyanate. The isocyanate is subsequently hydrolyzed to yield the amine, which is then treated with hydrochloric acid to form the hydrochloride salt .
Another method involves the reductive amination of cyclopropyl ketones using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
1-Cyclopropylhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitrile or nitro compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitriles, alkanes, and substituted amines .
Scientific Research Applications
1-Cyclopropylhexan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopropylhexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group is known to enhance the binding affinity of the compound to its target, leading to increased biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Cyclopropylhexan-1-amine hydrochloride can be compared with other similar compounds, such as:
Cyclopropylamine: A simpler compound with a similar cyclopropyl group but lacking the hexane chain.
Hexylamine: A compound with a similar hexane chain but lacking the cyclopropyl group.
Cyclopropylmethylamine: A compound with a cyclopropyl group attached to a methylamine chain.
The uniqueness of this compound lies in the combination of the cyclopropyl group and the hexane chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2648946-20-5 |
---|---|
Molecular Formula |
C9H20ClN |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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